molecular formula C8H15NS B12919191 N-Methylcyclohexanecarbothioamide CAS No. 89332-93-4

N-Methylcyclohexanecarbothioamide

Cat. No.: B12919191
CAS No.: 89332-93-4
M. Wt: 157.28 g/mol
InChI Key: LOGCNNAFZIWMLK-UHFFFAOYSA-N
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Description

N-Methylcyclohexanecarbothioamide is an organic compound with the molecular formula C₈H₁₅NS It is a derivative of cyclohexanecarbothioamide, where a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcyclohexanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclohexanecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methylcyclohexanecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-Methylcyclohexanecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbothioamide: The parent compound without the methyl group.

    N-Ethylcyclohexanecarbothioamide: Similar structure with an ethyl group instead of a methyl group.

    N-Methylcyclohexanecarboxamide: Similar structure with an oxygen atom replacing the sulfur atom.

Uniqueness

N-Methylcyclohexanecarbothioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the methyl group on the nitrogen atom can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89332-93-4

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-methylcyclohexanecarbothioamide

InChI

InChI=1S/C8H15NS/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

LOGCNNAFZIWMLK-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1CCCCC1

Origin of Product

United States

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